molecular formula C15H21NO4 B1146161 Metalaxyl-13C6 CAS No. 1356199-69-3

Metalaxyl-13C6

Cat. No.: B1146161
CAS No.: 1356199-69-3
M. Wt: 285.29 g/mol
InChI Key: ZQEIXNIJLIKNTD-HEYPXIGASA-N
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Description

Metalaxyl-(phenyl-13C6) is an isotope-labeled analog of the phenylamide fungicide, metalaxyl.

Scientific Research Applications

Effects of Metalaxyl on Soil Microorganisms and Residue Dynamics

  • Successive applications of metalaxyl in soil can influence the microbial populations and community structure, with varied effects depending on the dose and frequency of application. The degradation rate of metalaxyl can accelerate with increased application times, impacting soil bacteria, fungi, and actinomycetes populations. Metalaxyl applications were found to initially increase soil bacteria populations, inhibit soil fungi, and have a transient stimulating effect on actinomycetes. The microbial community structure could be affected by metalaxyl at all experimental doses, suggesting potential ecological toxicity considerations for metalaxyl usage in agricultural practices (Wang et al., 2019).

Impact on Agricultural Products and Ecosystems

  • The persistence and degradation of metalaxyl residues in agricultural products like tomatoes were studied, indicating that metalaxyl residues can dissipate to below the maximum residue limit within a specified period, suggesting considerations for safe consumption intervals (Malhat, 2017).
  • Another aspect of metalaxyl's environmental impact is its effect on non-target organisms such as earthworms. Studies have shown that metalaxyl can cause oxidative damage and DNA damage in earthworms, indicating potential cytotoxic and genotoxic effects which underline the importance of evaluating the broader ecological impacts of metalaxyl use (Liu et al., 2014).

Phytoremediation Potential

  • Research on the phytoremediation potential of metalaxyl-polluted environments by plants like Solanum nigrum L. suggests that certain plant species can absorb and accumulate metalaxyl, providing a cost-effective and environmentally friendly method for decontaminating metalaxyl-affected sites. This highlights the capability of specific plants to serve as bio-remediation tools for metalaxyl and possibly other similar pollutants (Teixeira et al., 2011).

Analytical Methodologies for Metalaxyl Residue Analysis

  • Studies have also focused on developing and validating analytical methods for determining metalaxyl residues in various matrices, essential for monitoring environmental and food safety. These methodologies, including high-performance liquid chromatography, allow for the detection, quantification, and risk assessment of metalaxyl in food products, contributing to regulatory compliance and consumer protection (Wang et al., 2023).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Metalaxyl-13C6 involves the incorporation of 6 carbon-13 isotopes into the Metalaxyl molecule. This can be achieved through the use of starting materials that contain carbon-13 isotopes and specific chemical reactions that will introduce these isotopes into the final product.", "Starting Materials": [ "Metalaxyl", "Carbon-13 labeled methanol", "Carbon-13 labeled acetic anhydride", "Sodium carbonate", "Sodium sulfate", "Water" ], "Reaction": [ "1. Metalaxyl is reacted with carbon-13 labeled methanol in the presence of sodium carbonate to form the corresponding methyl ester intermediate.", "2. The methyl ester intermediate is then reacted with carbon-13 labeled acetic anhydride to form the corresponding acetyl ester intermediate.", "3. The acetyl ester intermediate is hydrolyzed using sodium hydroxide to form the corresponding carboxylic acid intermediate.", "4. The carboxylic acid intermediate is then reacted with thionyl chloride to form the corresponding acid chloride intermediate.", "5. The acid chloride intermediate is then reacted with carbon-13 labeled methanol in the presence of a base catalyst to form the final Metalaxyl-13C6 product.", "6. The product is purified using standard techniques such as column chromatography and recrystallization." ] }

CAS No.

1356199-69-3

Molecular Formula

C15H21NO4

Molecular Weight

285.29 g/mol

IUPAC Name

methyl 2-[(2,6-dimethyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-(2-methoxyacetyl)amino]propanoate

InChI

InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/i6+1,7+1,8+1,10+1,11+1,14+1

InChI Key

ZQEIXNIJLIKNTD-HEYPXIGASA-N

Isomeric SMILES

C[13C]1=[13C]([13C](=[13CH][13CH]=[13CH]1)C)N(C(C)C(=O)OC)C(=O)COC

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC

Synonyms

N-(2,6-Dimethylphenyl-13C6)-N-(2-methoxyacetyl)alanine Methyl Ester;  (+/-)-Metalaxyl-13C6;  Allegiance-13C6;  Apron-13C6;  Metanaxin-13C6;  Metasyl-13C6;  Metaxanine-13C6;  Methyl N-Methoxyacetyl-N-(2,6-dimethylphenyl)-DL-alaninate-13C6;  Ridomil-13C6; 

Origin of Product

United States

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